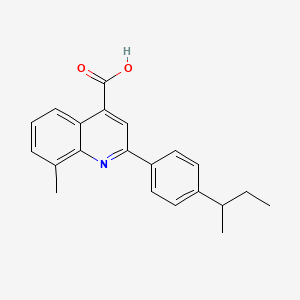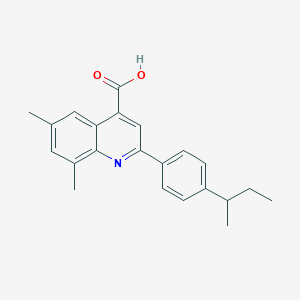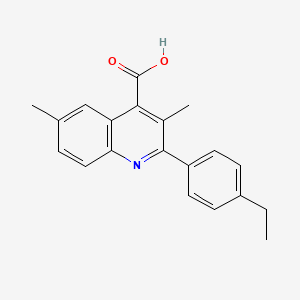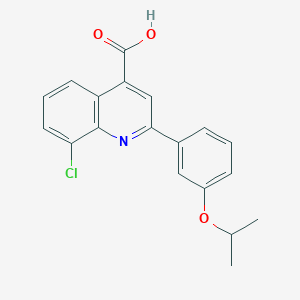![molecular formula C15H19N3OS B1326639 4-alil-5-[1-(2,4-dimetilfenoxi)etil]-4H-1,2,4-triazol-3-tiol CAS No. 861452-32-6](/img/structure/B1326639.png)
4-alil-5-[1-(2,4-dimetilfenoxi)etil]-4H-1,2,4-triazol-3-tiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a class of compounds known for their diverse biological activities. Although the specific compound is not directly studied in the provided papers, similar compounds with variations in the substituent groups have been synthesized and characterized, indicating the interest in this class of compounds for their potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of thiosemicarbazides or the reaction of amino-triazole with various aldehydes or acyl chlorides. For instance, a related compound, 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, was synthesized through the reaction of 3-isothiocyanatoprop-1-ene and isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization . This method could potentially be adapted for the synthesis of the compound by using the appropriate starting materials.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is often characterized using spectroscopic methods such as FT-IR, NMR, and UV-visible spectroscopy, as well as single-crystal X-ray diffraction. These techniques provide information on the molecular geometry, vibrational frequencies, and electronic properties of the compounds. For example, the molecular geometry and vibrational frequencies of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione were calculated using density functional theory (DFT) and showed good agreement with experimental values .
Chemical Reactions Analysis
The reactivity of 1,2,4-triazole derivatives can be influenced by the substituent groups attached to the triazole ring. The electronic structure and thiol-thione tautomeric equilibrium are important factors that affect the chemical behavior of these compounds. For instance, the synthesis and characterization of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione revealed insights into its chemical reactivity through molecular electrostatic potential surface and various electronic parameters .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, density, and crystal structure, can be determined experimentally. The crystal structure of 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione was determined using single-crystal X-ray diffraction, revealing the dihedral angles between the triazole ring and the substituted benzene rings . Additionally, theoretical calculations can predict properties like molecular electrostatic potentials, frontier molecular orbitals, and nonlinear optical properties, as demonstrated for 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole .
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Los derivados de 1,2,4-triazol han demostrado poseer propiedades antibacterianas significativas. Se han probado contra varias cepas bacterianas como Escherichia coli, Bacillus subtilis, Salmonella enteritidis y Staphylococcus aureus .
Actividad Antifúngica
Estos compuestos también exhiben efectos antifúngicos y se han evaluado contra hongos como Aspergillus niger y Candida albicans. La actividad antifúngica se atribuye a la capacidad de los derivados de 1,2,4-triazol para interferir con la síntesis de componentes de la membrana celular fúngica .
Propiedades Anticancerígenas
Algunos derivados de 1,2,4-triazol se han diseñado y sintetizado con el objetivo de evaluar su actividad anticancerígena. Estos compuestos se están explorando por su potencial para actuar como agentes terapéuticos contra diversas formas de cáncer .
Agentes Antituberculosos
Hay investigaciones en curso sobre el uso de derivados de 1,2,4-triazol como posibles sustancias antituberculosas. Se están estudiando sus estructuras molecular y cristalina para comprender su eficacia contra la tuberculosis .
Inhibición de la Aromatasa
Los derivados de 1,2,4-triazol se han diseñado en base a las estructuras químicas de inhibidores de la aromatasa conocidos como Letrozol y Anastrozol. La aromatasa es una enzima involucrada en la biosíntesis de estrógenos y es un objetivo terapéutico en los cánceres relacionados con las hormonas .
Aplicaciones Farmacológicas
Los triazoles y sus derivados son conocidos por una amplia gama de actividades farmacológicas que incluyen analgésico, antiinflamatorio, antidepresivo, antiviral y más. Sus propiedades estructurales les permiten interactuar eficazmente con los receptores biológicos .
Ciencias de los Materiales
Debido a su estructura y propiedades únicas, los 1,2,4-triazoles encuentran aplicaciones en las ciencias de los materiales. Se pueden utilizar en el desarrollo de nuevos materiales con propiedades específicas deseadas .
Catalizadores Orgánicos
Estos compuestos pueden operar como catalizadores orgánicos debido a su capacidad para formar enlaces de hidrógeno e interacciones dipolares. Esto los hace valiosos en varios procesos de síntesis química .
MDPI - Síntesis, Actividad Antibacteriana y Antifúngica BMC Chemistry - Diseño, síntesis y evaluación MDPI - Nueva aplicación de derivados de 1,2,4-triazol IMIST - Varias síntesis y terapéuticas JETIR - Una revisión sobre 'Triazoles': su química Springer - Estrategias para la síntesis de 1,2,4-triazol que contiene
Safety and Hazards
Direcciones Futuras
The future directions for “4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol” and similar compounds could involve further exploration of their potential as antiviral and anti-infective drugs . Additionally, their role in chemopreventive and chemotherapeutic effects on cancer could be further investigated .
Propiedades
IUPAC Name |
3-[1-(2,4-dimethylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-5-8-18-14(16-17-15(18)20)12(4)19-13-7-6-10(2)9-11(13)3/h5-7,9,12H,1,8H2,2-4H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQYETXTCVTUKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C2=NNC(=S)N2CC=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1326559.png)
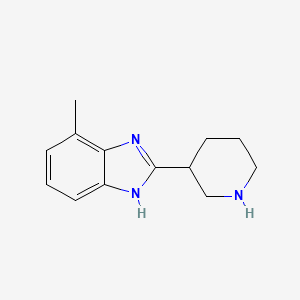
![N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine](/img/structure/B1326562.png)
